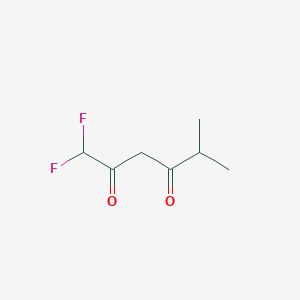
1,1-Difluoro-5-methylhexane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-5-methylhexane-2,4-dione: is an organic compound with the molecular formula C7H10F2O2 It is a fluorinated derivative of hexane-2,4-dione, characterized by the presence of two fluorine atoms at the 1-position and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-5-methylhexane-2,4-dione can be synthesized through several methods. One common approach involves the fluorination of 5-methylhexane-2,4-dione using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction typically occurs under mild conditions, with the fluorinating agent added dropwise to a solution of 5-methylhexane-2,4-dione in an inert solvent like dichloromethane. The reaction mixture is then stirred at room temperature until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Difluoro-5-methylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups in place of fluorine atoms.
Applications De Recherche Scientifique
1,1-Difluoro-5-methylhexane-2,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. It is also employed in the study of reaction mechanisms involving fluorinated intermediates.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,1-difluoro-5-methylhexane-2,4-dione involves its interaction with molecular targets through its fluorine atoms and carbonyl groups. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The carbonyl groups can participate in nucleophilic addition reactions, making the compound a versatile intermediate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-5-methylhexane-2,4-dione: Contains an additional fluorine atom at the 1-position, which can influence its reactivity and applications.
5-Methylhexane-2,4-dione: Lacks fluorine atoms, making it less reactive in certain chemical reactions compared to its fluorinated derivatives.
Uniqueness: 1,1-Difluoro-5-methylhexane-2,4-dione is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. These properties make it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C7H10F2O2 |
|---|---|
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
1,1-difluoro-5-methylhexane-2,4-dione |
InChI |
InChI=1S/C7H10F2O2/c1-4(2)5(10)3-6(11)7(8)9/h4,7H,3H2,1-2H3 |
Clé InChI |
UQHZVKZQGUUKKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


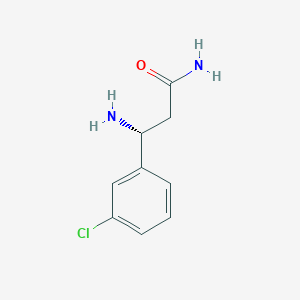
![methyl 1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-6-yl ether](/img/structure/B13073057.png)
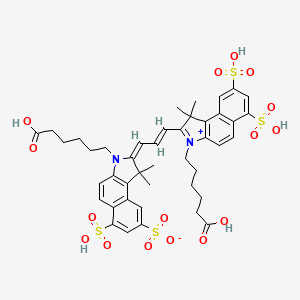
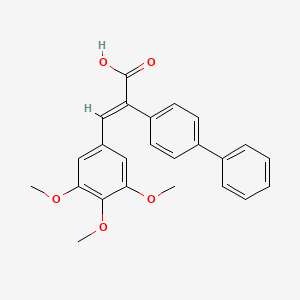
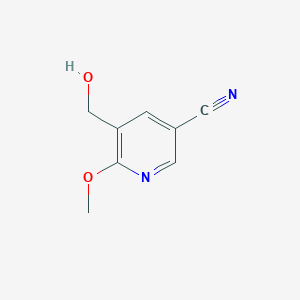
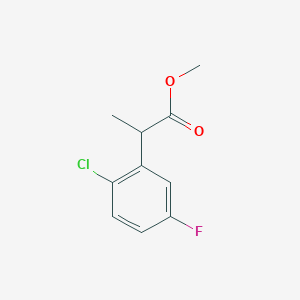
![1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B13073090.png)
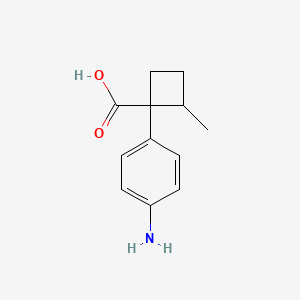
![2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine](/img/structure/B13073098.png)
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13073115.png)

![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13073144.png)

![tert-Butyl4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13073152.png)
